Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS No.: 864858-11-7
VCID: VC6574814
Molecular Formula: C21H19N3O6S2
Molecular Weight: 473.52
* For research use only. Not for human or veterinary use.
![Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate - 864858-11-7](/images/structure/VC6574814.png)
Description |
Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamateThis compound, with the PubChem CID 3704668, shares some structural similarities with the compound of interest. It has a molecular formula of C13H11N3O6S2 and a molecular weight of 369.4 g/mol . 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamideThis compound, with a PubChem CID of 614439, is another related structure. It has a molecular formula of C10H15N3OS and a molecular weight of 225.31 g/mol . Ethyl 6-ethyl-3-hydroxy-5-nitrobenzo[b]thiophene-2-carboxylateThis compound, with a CAS number of 1269027-25-9, has a molecular formula of C13H13NO5S and a molecular weight of 295.31 g/mol . Potential ApplicationsCompounds with similar structures are often explored for their biological activities, such as antimicrobial, antitumor, or antioxidant properties. The presence of a nitro group could indicate potential for redox activity, while the acetyl group might influence solubility and membrane permeability. Data Table: Related Compounds
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CAS No. | 864858-11-7 | ||||||||||||||||
Product Name | Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | ||||||||||||||||
Molecular Formula | C21H19N3O6S2 | ||||||||||||||||
Molecular Weight | 473.52 | ||||||||||||||||
IUPAC Name | ethyl 6-acetyl-2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | ||||||||||||||||
Standard InChI | InChI=1S/C21H19N3O6S2/c1-3-30-21(27)18-14-6-7-23(11(2)25)10-17(14)32-20(18)22-19(26)16-9-12-8-13(24(28)29)4-5-15(12)31-16/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,22,26) | ||||||||||||||||
Standard InChIKey | NEGHAMGARMHZFX-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 4071875 | ||||||||||||||||
Last Modified | Aug 18 2023 |
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